Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 130065-93-9
VCID: VC21223407
InChI: InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3
SMILES: CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester

CAS No.: 130065-93-9

Cat. No.: VC21223407

Molecular Formula: C17H27NO2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester - 130065-93-9

Specification

CAS No. 130065-93-9
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
IUPAC Name ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate
Standard InChI InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3
Standard InChI Key BONPBMWXPLIRSU-UHFFFAOYSA-N
SMILES CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC
Canonical SMILES CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC

Introduction

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a complex organic compound with the CAS number 130065-93-9. Its molecular formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.

Synthesis and Reaction Conditions

The synthesis of Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester typically involves a multi-step process. Factors such as temperature, pressure, and reaction time are critical in optimizing yield and purity during synthesis. The choice of solvent, temperature, and concentration also influences the compound's participation in various chemical reactions.

Biological and Medicinal Applications

Research into Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester focuses on its potential applications in medicinal chemistry. Its lipophilicity, indicated by a high XLogP3-AA value of 5.2, suggests suitability for drug design where lipophilicity plays a crucial role . Detailed studies involving kinetic assays and receptor binding studies are essential for elucidating its mechanisms of action in biological contexts.

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